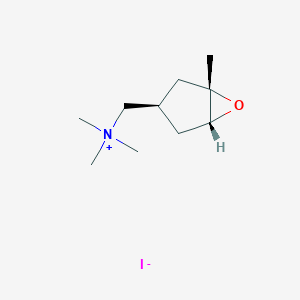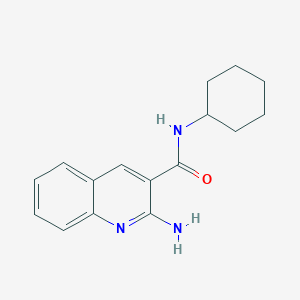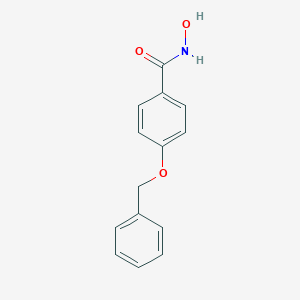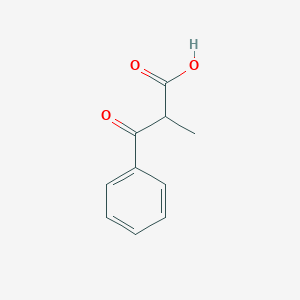![molecular formula C19H17NO2 B221874 trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine CAS No. 160637-28-5](/img/structure/B221874.png)
trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine, also known as DMBA, is a polycyclic aromatic hydrocarbon that has been widely used in scientific research as a carcinogen and mutagen. DMBA is a potent inducer of tumors in various animal models and has been used extensively to study the mechanisms of chemical carcinogenesis.
Mecanismo De Acción
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine is a potent carcinogen that induces DNA damage through the formation of reactive metabolites. The reactive metabolites of this compound can form covalent adducts with DNA, leading to mutations and chromosomal aberrations. This compound can also induce oxidative stress, which can further damage DNA and other cellular components. The DNA damage induced by this compound can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, leading to the development of tumors.
Biochemical and Physiological Effects
This compound has been shown to induce a wide range of biochemical and physiological effects in various animal models. It can induce oxidative stress, inflammation, and DNA damage in various tissues, including the liver, lung, skin, and mammary gland. This compound has been shown to induce the expression of various genes involved in the regulation of cell growth, apoptosis, and DNA repair. This compound can also induce changes in the expression of various proteins involved in signal transduction pathways, such as the MAPK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has several advantages as a research tool, including its potency as a carcinogen and its ability to induce tumors in various animal models. This compound is also relatively easy to synthesize and has a long shelf life. However, this compound also has several limitations, including its toxicity and potential for bioaccumulation. This compound can also induce tumors at multiple sites, making it difficult to study the specific mechanisms of tumor development.
Direcciones Futuras
There are several future directions for trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine research, including the development of new animal models for studying the mechanisms of chemical carcinogenesis, the identification of new biomarkers for this compound exposure and toxicity, and the development of new strategies for preventing and treating this compound-induced tumors. Other future directions include the study of the effects of this compound on epigenetic modifications and the use of this compound as a tool for studying the role of the microbiome in cancer development. Overall, this compound research continues to be an important area of study for understanding the mechanisms of chemical carcinogenesis and developing new strategies for cancer prevention and treatment.
Métodos De Síntesis
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can be synthesized through several methods, including the cyclization of 2,7-dimethylnaphthalene-1,8-diol, the oxidation of 2,7-dimethylnaphthalene, and the cyclization of 3,4-dihydroxy-7,9-dimethylbenz[a]anthracene. The most commonly used method is the cyclization of 2,7-dimethylnaphthalene-1,8-diol, which involves the condensation of the diol with sulfuric acid to form the corresponding benz[c]acridine.
Aplicaciones Científicas De Investigación
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been widely used in scientific research as a carcinogen and mutagen. It has been used to study the mechanisms of chemical carcinogenesis, including the initiation, promotion, and progression of tumors. This compound has been shown to induce tumors in various animal models, including mice, rats, and hamsters. It has been used to study the molecular mechanisms of cancer development, including DNA damage, DNA repair, cell cycle regulation, apoptosis, and signal transduction pathways.
Propiedades
Número CAS |
160637-28-5 |
|---|---|
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
(3S,4S)-7,9-dimethyl-3,4-dihydrobenzo[c]acridine-3,4-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-3-7-16-15(9-10)11(2)12-4-5-14-13(18(12)20-16)6-8-17(21)19(14)22/h3-9,17,19,21-22H,1-2H3/t17-,19-/m0/s1 |
Clave InChI |
UJLYFRKAQBARPJ-HKUYNNGSSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)[C@@H]([C@H](C=C4)O)O |
SMILES |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)C(C(C=C4)O)O |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)C(C(C=C4)O)O |
Sinónimos |
TRANS-3,4-DIHYDRO-3,4-DIHYDROXY-7,9-DIMETHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)


![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)

![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)

![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)